N-Allyl-N//'-(cyanoacetyl)urea
Description
N-Allyl-N'-(cyanoacetyl)urea is a substituted urea derivative featuring an allyl group (CH₂CHCH₂) and a cyanoacetyl moiety (NCCH₂CO-) attached to the urea core. This compound is of interest in organic synthesis due to its bifunctional reactivity, enabling participation in cyclization and condensation reactions.
Key structural characteristics include:
- Urea backbone: Provides hydrogen-bonding capacity and planar geometry.
- Allyl group: Enhances electrophilicity and facilitates allylation reactions.
- Cyanoacetyl substituent: Introduces electron-withdrawing properties, promoting nucleophilic attack at the carbonyl or cyano group.
Applications span heterocyclic synthesis, particularly for pyrimidines and thiadiazoles, as seen in related cyanoacetylurea derivatives .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.168 |
IUPAC Name |
2-cyano-N-(prop-2-enylcarbamoyl)acetamide |
InChI |
InChI=1S/C7H9N3O2/c1-2-5-9-7(12)10-6(11)3-4-8/h2H,1,3,5H2,(H2,9,10,11,12) |
InChI Key |
UDPYVMGMNUXMPN-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)NC(=O)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of N-Allyl-N'-(cyanoacetyl)urea and Analogues
Pharmacological and Physicochemical Profiles
- Drug-likeness: Cyanoacetyl aminobenzoic acids (e.g., 1A-1C) exhibit favorable LogP (≤5) and molecular weight (≤500 g/mol), suggesting oral bioavailability. N-Allyl-N'-(cyanoacetyl)urea’s higher molecular weight (179.17 g/mol) and moderate LogP (~1.5 estimated) may require structural optimization for drug development .
- Toxicity: Allyl-containing ureas (e.g., N-Allylurea) show moderate toxicity, with hazards including respiratory irritation. The cyanoacetyl group in N-Allyl-N'-(cyanoacetyl)urea may exacerbate reactivity, necessitating careful handling .
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